(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid
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Overview
Description
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected amino acids .
Scientific Research Applications
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Serves as a building block for the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be deprotected under basic conditions to reveal the free amino group, allowing for further reactions and peptide elongation .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methoxycarbonyl-L-alanine (Fmoc-Ala-OH)
- (9H-fluoren-9-yl)methoxycarbonyl-L-leucine (Fmoc-Leu-OH)
- (9H-fluoren-9-yl)methoxycarbonyl-L-isoleucine (Fmoc-Ile-OH)
- (9H-fluoren-9-yl)methoxycarbonyl-L-valine (Fmoc-Val-OH)
Uniqueness
What sets (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid apart from similar compounds is the presence of the pyrimidine ring. This structural feature imparts unique chemical properties and potential biological activities that are not present in other Fmoc-protected amino acids .
Biological Activity
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a fluorenylmethoxycarbonyl group and a pyrimidine moiety, suggests potential applications in drug development and biological activity modulation.
Structural Characteristics
The compound can be described by the following structural formula:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the Fmoc group allows for selective reactions in peptide synthesis, making it a valuable intermediate.
The biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid primarily involves its interaction with various biological targets. The Fmoc group serves as a protective agent during peptide synthesis, while the pyrimidine moiety may engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially influencing their activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Several fluorenone derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, studies have reported that modifications to the fluorenone structure can enhance its efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some derivatives demonstrate antiproliferative activity by inhibiting type I topoisomerases, which are crucial for DNA replication and transcription. This suggests that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid could have potential as an antitumor agent .
- Cytotoxicity : Preliminary studies indicate that certain analogs exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic applications .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Tilorone | Antibacterial | |
9-Fluorenone | Antitumor | |
Pyrimidine Derivative | Cytotoxicity |
Case Study 1: Antimicrobial Screening
A series of fluorenone derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The study highlighted that certain modifications led to enhanced activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results suggested that structural variations significantly impact biological efficacy .
Case Study 2: Antiproliferative Activity
In another investigation, derivatives of fluorenone were tested for their ability to inhibit cancer cell proliferation. Compounds exhibited IC50 values indicating effective inhibition of cell growth in multiple cancer lines. Structural analysis revealed that the introduction of specific side chains improved antiproliferative properties .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)/t20-/m1/s1 |
InChI Key |
XIIRNDKJGHFBNS-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=NC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NC=C4)C(=O)O |
Origin of Product |
United States |
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